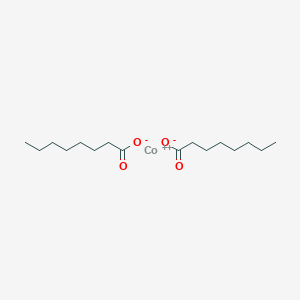

Cobalt dioctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt dioctanoate is a useful research compound. Its molecular formula is C16H30CoO4 and its molecular weight is 345.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymerization Catalysis

Cobalt dioctanoate is widely used as a catalyst in various polymerization reactions, particularly in radical polymerization processes. Its effectiveness stems from its ability to mediate reactions while providing control over molecular weight and polydispersity of the resulting polymers.

This compound serves as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.

Hydrogenation Reactions

Cobalt complexes, including this compound, have emerged as effective catalysts for hydrogenation reactions. They facilitate the conversion of alkenes to alkanes under mild conditions, making them valuable in synthetic organic chemistry .

Case Studies

Several case studies illustrate the practical applications of this compound in industrial and research settings.

Case Study: Synthesis of Polystyrene

In a controlled study, researchers utilized this compound to synthesize polystyrene via ATRP. The resulting polystyrene exhibited a well-defined structure with a narrow molecular weight distribution, showcasing the effectiveness of this compound as a catalyst .

Case Study: Hydrogenation of Unsaturated Fatty Acids

Another significant application was observed in the hydrogenation of unsaturated fatty acids where this compound was employed to enhance the reaction efficiency and selectivity towards desired products. The study reported improved yields compared to traditional methods without cobalt catalysts .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider health implications associated with cobalt compounds. The International Agency for Research on Cancer has classified certain cobalt compounds as potentially carcinogenic under specific exposure conditions . Therefore, proper safety measures should be implemented when handling this compound.

Analyse Des Réactions Chimiques

Catalytic Activity in Polymerization Reactions

Cobalt dioctanoate exhibits significant catalytic activity in controlled radical polymerization processes, particularly in atom transfer radical polymerization (ATRP) and cobalt-mediated radical polymerization (CMRP) :

Key Mechanisms and Findings:

- ATRP of Styrene :

| Monomer | Catalyst System | Temperature | Polydispersity (PDI) | Reference |

|---|---|---|---|---|

| Styrene | Co(C₇H₁₅COO)₂ in toluene/fluorous media | 90°C | 1.2–1.5 |

- Reverse ATRP :

Oxidation Reactions and Oxidative Curing

This compound accelerates oxidation reactions, particularly in paint and ink drying :

- Radical Formation :

| Application | Reaction Type | Key Product | Reference |

|---|---|---|---|

| Surface Drying | Radical-mediated oxidation | Polymerized film |

Reaction with Acids:

- Dissolves in dilute sulfuric acid, releasing Co²⁺ ions and octanoic acid: Co C H COO +H SO →Co +2C H COOH+SO +H ↑[6][10]

Reaction with Bases:

- Forms cobalt(II) hydroxide precipitates in alkaline conditions: Co +2OH →Co OH ↓[10][12]

- Precipitates re-dissolve in excess ammonia, forming hexaamminecobalt(II) complexes: Co OH +6NH →[Co NH ]2++2OH [10]

Coordination Chemistry

This compound participates in ligand exchange reactions:

- Thiocyanate Complexation :

- Forms blue tetraisothiocyanatocobaltate(II) in the presence of SCN⁻: Co +4SCN →[Co SCN ]2−[10][30]

- Chloride Complexation :

- Converts pink [Co(H₂O)₆]²⁺ to blue [CoCl₄]²⁻ in HCl: [Co H O ]2++4Cl →[CoCl ]2−+6H O[6][12]

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:Co C H COO ΔCoO+CO ↑+H O↑+hydrocarbons[2][17]

- Products : Cobalt(II) oxide (CoO), carbon dioxide, and water.

| Decomposition Stage | Temperature Range | Primary Products | Reference |

|---|---|---|---|

| Initial Breakdown | 200–300°C | CoO, CO₂ | |

| Complete Oxidation | >900°C | Co₃O₄ |

Propriétés

Numéro CAS |

1588-79-0 |

|---|---|

Formule moléculaire |

C16H30CoO4 |

Poids moléculaire |

345.34 g/mol |

Nom IUPAC |

cobalt(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

Clé InChI |

HWVKIRQMNIWOLT-UHFFFAOYSA-L |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

SMILES canonique |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

Key on ui other cas no. |

6700-85-2 1588-79-0 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.